BenchChemオンラインストアへようこそ!

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Medicinal Chemistry Synthetic Intermediate Structural Confirmation

Procure this structurally defined pyrazole-pyrimidine benzothiadiazole-5-carboxamide (CAS 1428372-62-6) to bypass complex in-house synthesis. Its unique scaffold—fusing benzothiadiazole, pyrimidine, and pyrazole—is primed for kinase panel screening and focused library derivatization. Delivered at ≥95% purity, it is absolutely distinct from cGAS inhibitors CU-32 and CU-76. Ideal for cardiovascular/renal target exploration or oncology hit-finding programs. Eliminate synthetic uncertainty with a ready-to-use reference standard.

Molecular Formula C14H9N7OS
Molecular Weight 323.33
CAS No. 1428372-62-6
Cat. No. B3003985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1428372-62-6
Molecular FormulaC14H9N7OS
Molecular Weight323.33
Structural Identifiers
SMILESC1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C14H9N7OS/c22-14(9-2-3-10-11(6-9)20-23-19-10)18-12-7-13(16-8-15-12)21-5-1-4-17-21/h1-8H,(H,15,16,18,22)
InChIKeyMINXOQXDWWNABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1428372-62-6): Scaffold Identity and Purity Profile


N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1428372-62-6, molecular formula C14H9N7OS, MW 323.33 g/mol) is a heterocyclic small molecule featuring a benzo[c][1,2,5]thiadiazole-5-carboxamide core linked via an amide bond to a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine moiety. This scaffold belongs to the broader class of pyrazole-pyrimidine benzothiadiazole carboxamides that have been explored in patent literature for kinase inhibition and cardiovascular/renal indications by Bayer AG [1]. The compound represents a structurally defined synthetic intermediate or reference standard for which commercial sourcing is available at ≥95% purity. Its molecular architecture—combining a benzothiadiazole (known hydrogen-bond acceptor/donor pharmacophore), a pyrimidine ring, and a pyrazole substituent—makes it a versatile building block for medicinal chemistry derivatization or a core scaffold for structure–activity relationship (SAR) exploration in target-based screening campaigns. However, the compound as a discrete chemical entity has extremely limited published bioactivity data in the peer-reviewed literature; its value proposition for procurement is therefore anchored primarily in its well-defined structural identity and chemical purity rather than on established biological target engagement.

Why In-Class Pyrazole-Pyrimidine Analogs Cannot Be Interchanged: Evidence Gaps for CAS 1428372-62-6


The pyrazole-pyrimidine benzothiadiazole carboxamide chemical space contains multiple structurally related compounds that differ critically in their substitution patterns, amide connectivity, and heterocyclic ring fusion geometry [1]. For example, closely related isomers sharing the same molecular formula (C14H9N7OS) differ in the position of the amide linkage, the nature of the heterocyclic amine partner, or the fusion orientation of the benzothiadiazole ring . These structural variations—even single-atom differences in substitution—can profoundly alter target engagement, cellular permeability, metabolic stability, and off-target profiles. Without compound-specific quantitative activity data for CAS 1428372-62-6, any assumption that a structurally similar analog (e.g., a pyridazine-linked or imidazole-substituted congener) will exhibit equivalent biological behavior is unjustified [2]. Furthermore, the distinction between CAS 1428372-62-6 and the known cGAS inhibitors CU-32 (CAS 2400954-16-5) and CU-76 (CAS 2400954-58-5)—which possess entirely different core scaffolds—is absolute; these compounds cannot serve as functional replacements for one another in any assay or synthetic application .

Quantitative Differentiation Evidence for CAS 1428372-62-6: Limited Public Bioactivity Data


Structural Identity Confirmation: Molecular Formula C14H9N7OS with Benzo[c][1,2,5]thiadiazole Core

CAS 1428372-62-6 is unequivocally defined by its molecular formula C14H9N7OS (MW 323.33 g/mol) and features a unique connectivity pattern: a benzo[c][1,2,5]thiadiazole-5-carboxylic acid coupled via an amide bond to 6-(1H-pyrazol-1-yl)pyrimidin-4-amine . This connectivity distinguishes it from regioisomeric analogs that share the same molecular formula but possess different ring fusion orientations (e.g., benzo[c][1,2,5]thiadiazol-4-yl variants) or different heterocyclic amine partners (e.g., imidazol-1-yl-pyridazine or tetrazole-containing analogs) . The specific pyrimidine-4-amine linkage position is critical for hydrogen-bond donor/acceptor geometry and may influence target binding or synthetic derivatization strategies.

Medicinal Chemistry Synthetic Intermediate Structural Confirmation

cGAS Inhibitor Scaffold Classification: CAS 1428372-62-6 Is Distinct from CU-32 and CU-76

The known cGAS inhibitors CU-32 (CAS 2400954-16-5; IC50 = 0.45 µM) and CU-76 (CAS 2400954-58-5; IC50 = 0.24 µM) possess entirely different chemical scaffolds from CAS 1428372-62-6 [1]. CU-32 has the molecular formula C11H10IN5O2 (MW 371.13 g/mol) and CU-76 is methyl 4-amino-6-[(3,5-difluoro-4-iodophenyl)amino]-1,3,5-triazine-2-carboxylate [2]. The structural mismatch—different core scaffolds, different molecular formulas, and different CAS registry numbers—means that CAS 1428372-62-6 cannot and should not be substituted for CU-32 or CU-76 in any cGAS-targeted experiment, nor can the biological activity data of CU-32/CU-76 be attributed to CAS 1428372-62-6 .

cGAS-STING Pathway Scaffold Identity Procurement Verification

Patent Landscape: Bayer AG Substituted 6-(1H-Pyrazol-1-yl)pyrimidin-4-amine Series for Cardiovascular and Renal Indications

The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold—which forms the amine component of CAS 1428372-62-6—is the subject of Bayer AG patent US 2020/0055842 A1, covering substituted derivatives for the treatment and/or prophylaxis of cardiovascular and renal diseases [1]. This patent describes the general formula (I) encompassing this scaffold class, with utility linked to phosphate metabolism control and vascular calcification. While CAS 1428372-62-6 itself is not explicitly listed as a preferred example in the publicly available abstract or claims, its core scaffold is covered by the patent's Markush structure. This provides class-level evidence that structurally related compounds in this series have been investigated for therapeutic applications distinct from the cGAS pathway (e.g., CDK2 inhibition reported for analogous 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives) .

Patent Analysis Kinase Inhibition Cardiovascular Disease

Purity Specification: ≥95% HPLC Purity as a Procurement Quality Metric

Commercially sourced CAS 1428372-62-6 is typically supplied at ≥95% purity (HPLC) . For comparison, structurally related benzo[c][1,2,5]thiadiazole carboxamide analogs from commercial suppliers (e.g., CAS 1396875-38-9, N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide) are offered at 98% purity . The 95% purity specification for CAS 1428372-62-6 represents a standard research-grade quality suitable for most synthetic chemistry and in vitro screening applications. Buyers requiring higher purity for sensitive biophysical assays (e.g., SPR, ITC) or in vivo studies should verify lot-specific purity certificates and consider additional purification steps.

Quality Control Analytical Chemistry Procurement Specification

Physicochemical Property Profile: Calculated Drug-Likeness Parameters for Prioritization in Screening Libraries

Based on its molecular formula (C14H9N7OS, MW 323.33 g/mol), CAS 1428372-62-6 has calculated physicochemical properties that position it within favorable drug-like chemical space: hydrogen bond acceptor count = 7, hydrogen bond donor count = 1, rotatable bond count = 3, topological polar surface area (tPSA) ≈ 99 Ų, and calculated logP (AlogP) ≈ 2.8 . These values comply with Lipinski's Rule of Five (MW < 500, logP < 5, HBD ≤ 5, HBA ≤ 10) and place the compound within the preferred range for oral bioavailability prediction. For comparison, the cGAS inhibitor CU-32 (MW 371.13, tPSA ≈ 89 Ų) has a slightly higher molecular weight but comparable drug-likeness. The compound's moderate lipophilicity (clogP ~2.8) suggests adequate membrane permeability potential while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility [1].

Drug-Likeness Physicochemical Properties Library Design

Recommended Research and Industrial Application Scenarios for CAS 1428372-62-6 Based on Available Evidence


Synthetic Intermediate for Benzo[c][1,2,5]thiadiazole-5-carboxamide Library Derivatization

The compound serves as a key intermediate for generating focused libraries of benzo[c][1,2,5]thiadiazole-5-carboxamide analogs through amide bond diversification. The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine moiety provides a defined amine component that can be systematically varied or retained as a constant scaffold element. This is consistent with the medicinal chemistry strategy documented in the Bayer AG patent (US 2020/0055842 A1), where the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core is used as a template for substituent exploration [1]. For procurement, ordering CAS 1428372-62-6 rather than attempting in-house synthesis of this specific amide coupling product ensures structural fidelity, reduces synthetic burden, and provides a well-characterized starting material (≥95% purity) for downstream SAR studies.

Negative Control or Reference Standard for cGAS Inhibitor Screening Campaigns

Given that CAS 1428372-62-6 is structurally distinct from the known cGAS inhibitors CU-32 (IC50 = 0.45 µM) and CU-76 (IC50 = 0.24 µM) [1], this compound may be used as a structurally related but mechanistically distinct comparator in cGAS-STING pathway screening assays. However, this application requires experimental validation: no published cGAS activity data (IC50, Kd, or cellular EC50) exists for CAS 1428372-62-6 as of the current evidence base. Researchers intending this use must first perform their own dose-response profiling to confirm whether the compound exhibits any cGAS modulatory activity and, if inactive, at what concentrations it can serve as a negative control without off-target effects [2].

Kinase or Cardiovascular Target Screening Based on Scaffold Patent Landscape

The inclusion of the 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold within the Bayer AG patent for cardiovascular and renal disease indications [1] suggests that CAS 1428372-62-6 could be prioritized for screening against kinase targets or phosphate metabolism-related pathways. The scaffold has been reported in the context of CDK2 inhibition for analogous pyrazole-pyrimidine derivatives. Procurement of this compound for kinase panel screening may reveal target engagement that could be exploited in hit-finding programs focused on cardiovascular, renal, or oncology indications. As with all applications, absence of public activity data necessitates de novo experimental characterization.

Chemical Probe Development with Favorable Drug-Likeness Starting Point

With calculated physicochemical parameters within Lipinski-compliant space (MW 323.33, AlogP ~2.8, tPSA ~99 Ų, 0 Rule-of-Five violations) [1], CAS 1428372-62-6 represents a synthetically tractable starting point for chemical probe development. Its moderate molecular weight and balanced lipophilicity facilitate further optimization through iterative medicinal chemistry while maintaining drug-like properties. This contrasts with larger, more complex cGAS inhibitors (e.g., CU-76, MW ~396 g/mol) that may present greater synthetic challenges and poorer developability profiles. Procurement of this compound provides a clean, well-defined scaffold for systematic SAR exploration with favorable physicochemical starting parameters [2].

Quote Request

Request a Quote for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.